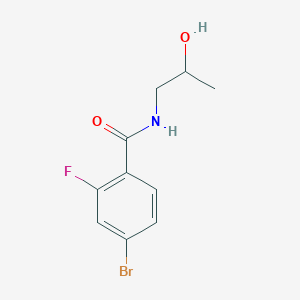

![molecular formula C10H15N3O3 B2885923 ethyl N-[(Z)-2-cyano-3-(dimethylamino)-2-butenoyl]carbamate CAS No. 339018-11-0](/img/structure/B2885923.png)

ethyl N-[(Z)-2-cyano-3-(dimethylamino)-2-butenoyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Ethyl N-[(Z)-2-cyano-3-(dimethylamino)-2-butenoyl]carbamate” is a chemical compound . It is used for research purposes . The compound has a molecular weight of 225.248.

Synthesis Analysis

While specific synthesis methods for “ethyl N-[(Z)-2-cyano-3-(dimethylamino)-2-butenoyl]carbamate” were not found, similar compounds have been synthesized using multi-step strategies . These strategies often involve reductive amination, deprotection in acidic media, and transamination .

科学的研究の応用

Synthesis of Biologically Active Compounds

This compound is a derivative of cyanoacetamide, which is a privileged structure and one of the most important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Condensation Reactions

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This makes them valuable in the synthesis of a wide range of organic compounds.

Synthesis of 1,3-dithiolan-2-ones

A novel and efficient method for the synthesis of 1,3-dithiolan-2-ones was reported using cyanoacetamides . Treatment of cyanoacetamides with carbon disulfide and sodium ethoxide gave the corresponding ketene diothioacetals .

Reduction of Ethyl Carbamate in Alcoholic Beverages

Ethyl carbamate (EC) is a 2A classified carcinogen in Chinese liquor that has raised many problems regarding food safety . Applying microorganisms to control the content of EC precursors in fermented grains has been proven as an effective method to reduce EC in alcoholic beverages .

Synthesis of Coumarin-3-carboxylate Ester

The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .

Synthesis of 3-cyancoumarin

As mentioned above, the condensation of ethyl cyanoacetate and salicylaldehyde can also result in the formation of 3-cyancoumarin . This compound has potential applications in the synthesis of various organic compounds.

特性

IUPAC Name |

ethyl N-[(Z)-2-cyano-3-(dimethylamino)but-2-enoyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-5-16-10(15)12-9(14)8(6-11)7(2)13(3)4/h5H2,1-4H3,(H,12,14,15)/b8-7- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKZRKFSVFABDX-FPLPWBNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)C(=C(C)N(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)NC(=O)/C(=C(/C)\N(C)C)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl N-[(Z)-2-cyano-3-(dimethylamino)-2-butenoyl]carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2885840.png)

![1-[1-methyl-3,5-bis(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B2885841.png)

![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-fluorobenzenesulfonamide](/img/structure/B2885843.png)

![N,N-diethyl-2-{3-[oxo(4-phenylpiperazin-1-yl)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B2885846.png)

![6-(2-methoxyethyl)-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2885847.png)

![ethyl 6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2885851.png)

![8-(4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2885852.png)

![7-chloro-4-[4-(dimethylamino)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2885856.png)

![2-oxo-N-(4-(trifluoromethyl)phenyl)-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamide](/img/structure/B2885857.png)

![4-tert-butyl-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2885859.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-fluorobenzamide hydrochloride](/img/structure/B2885863.png)